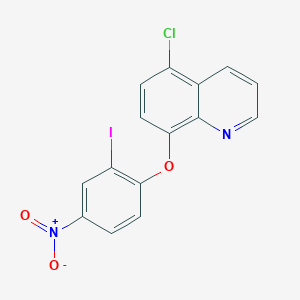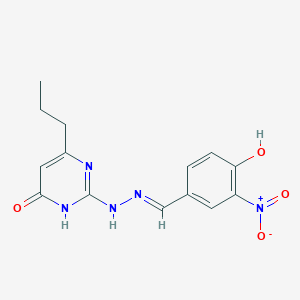
5-chloro-8-(2-iodo-4-nitrophenoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-8-(2-iodo-4-nitrophenoxy)quinoline, also known as CINQ, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CINQ belongs to the class of quinoline derivatives and has been investigated for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-chloro-8-(2-iodo-4-nitrophenoxy)quinoline is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Additionally, this compound has been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, this compound has been shown to scavenge free radicals and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-8-(2-iodo-4-nitrophenoxy)quinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 5-chloro-8-(2-iodo-4-nitrophenoxy)quinoline. One area of interest is the development of this compound analogs with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various cellular pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a therapeutic agent in humans.
Méthodes De Synthèse
The synthesis of 5-chloro-8-(2-iodo-4-nitrophenoxy)quinoline involves the reaction of 5-chloro-8-hydroxyquinoline with 2-iodo-4-nitrophenol in the presence of a suitable catalyst. This reaction produces this compound as a yellow crystalline solid with a melting point of 224-226°C. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve these goals.
Applications De Recherche Scientifique
5-chloro-8-(2-iodo-4-nitrophenoxy)quinoline has been studied extensively in the context of its potential as a therapeutic agent. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In vitro and in vivo studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, this compound has been studied for its potential as an antioxidant, as it has been shown to scavenge free radicals and protect against oxidative stress.
Propriétés
IUPAC Name |
5-chloro-8-(2-iodo-4-nitrophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClIN2O3/c16-11-4-6-14(15-10(11)2-1-7-18-15)22-13-5-3-9(19(20)21)8-12(13)17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCABYRECYUQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B6098053.png)
![3,4-dihydro-2H-chromen-3-yl[3-(2-furyl)benzyl]amine](/img/structure/B6098059.png)
![3-(4-chlorophenyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6098076.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6098079.png)
![1-[(5-methoxy-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6098097.png)
![2-(2,2-dimethylpropanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6098102.png)
![1-(2-methoxy-5-{[methyl(2-phenylethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6098107.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6098108.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(3-pyridinylmethyl)ethanamine](/img/structure/B6098111.png)
![4-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-2,6-dimethylmorpholine](/img/structure/B6098119.png)

![N,N-dimethyl-4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-sulfonamide](/img/structure/B6098124.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6098139.png)